molecular formula C3HF5O B1581517 Pentafluoropropionaldehyde CAS No. 422-06-0

Pentafluoropropionaldehyde

Cat. No.: B1581517
CAS No.: 422-06-0
M. Wt: 148.03 g/mol
InChI Key: IRPGOXJVTQTAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Perfluorinated Aldehydes in Advanced Chemical Synthesis

Perfluorinated aldehydes, including Pentafluoropropionaldehyde, represent a cornerstone in advanced chemical synthesis due to the profound impact of fluorine incorporation on molecular properties. The introduction of fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and bioavailability, which are critical parameters in drug design and development. mdpi.comnih.govsoton.ac.uk Consequently, these aldehydes are invaluable building blocks for creating novel pharmaceuticals and agrochemicals with enhanced efficacy. lookchem.commdpi.com

The high electron-withdrawing nature of the perfluoroalkyl group makes the aldehyde carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity is exploited in a variety of chemical transformations. acs.org Furthermore, perfluorinated compounds have found applications in materials science, where their unique attributes contribute to the development of high-performance materials. acs.orgnih.gov The versatility of perfluorinated aldehydes as synthetic intermediates allows for the construction of complex fluorinated molecules that are otherwise difficult to access. mdpi.comnih.gov Modern techniques in organic synthesis, such as photoredox and N-heterocyclic carbene (NHC) catalysis, have further expanded the utility of these compounds, enabling the synthesis of coveted molecules like perfluorinated diarylmethanones under mild, metal-free conditions. acs.orgalfa-chemistry.com

Historical Development and Key Milestones in this compound Research

Early investigations into this compound laid the groundwork for its current applications. One of the initial key milestones was its use in photolysis studies dating back to the early 1960s. Research published in 1962 detailed the photolysis of this compound at 3130 Å to generate pentafluoroethyl (C2F5) radicals. cdnsciencepub.comcdnsciencepub.com These studies were crucial for understanding the fundamental photochemical behavior of fluorinated aldehydes and for determining the rates of hydrogen-atom abstraction reactions relative to radical recombination. cdnsciencepub.comcdnsciencepub.com

Throughout its history, the reactivity of this compound has been explored in various contexts. For instance, early work investigated its reaction with hydrogen sulfide (B99878) to form α-hydroxy olthiols, highlighting its susceptibility to nucleophilic addition. acs.org The preparation of this compound and other fluoroaldehydes has historically been challenging due to their high volatility. londonmet.ac.uk Often, they are handled in their more stable hydrate (B1144303) or hemiacetal forms. lookchem.comacs.orglondonmet.ac.uk

In more recent decades, research has shifted towards leveraging this compound as a key reagent in sophisticated organic syntheses. It has been successfully employed in reactions with enamines and imines to produce β-hydroxy-β-pentafluoropropyl ketones, demonstrating its utility in constructing complex fluorinated molecules. acs.org Its use in Mukaiyama aldol (B89426) additions has also been explored, although challenges such as retro-aldol decomposition have been noted. soton.ac.uk The ongoing development of synthetic methodologies continues to uncover new applications for this versatile fluorinated aldehyde. mdpi.comacs.org

Scope and Objectives of Academic Inquiry into this compound

Contemporary academic inquiry into this compound is primarily focused on expanding its synthetic utility and understanding its chemical behavior in greater detail. A major objective is the development of novel and efficient synthetic methods that utilize this compound as a key building block. This includes its application in organocatalyzed and photocatalyzed reactions to forge new carbon-carbon and carbon-heteroatom bonds under mild and sustainable conditions. mdpi.comacs.org

Researchers are actively exploring its role in the synthesis of biologically active molecules and advanced materials. The goal is to create new pharmaceuticals with improved pharmacokinetic profiles, more effective agrochemicals, and functional materials with unique properties derived from the perfluoroethyl moiety. lookchem.comacs.orgmdpi.com A significant area of focus is the asymmetric synthesis of complex molecules containing the pentafluoroethyl group, aiming to control the stereochemistry of the products, which is often crucial for biological activity. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 422-06-0 lookchem.comnih.govchemeo.com
Molecular Formula C₃HF₅O lookchem.comnih.govchemeo.com
Molecular Weight 148.03 g/mol nih.govchemeo.com
IUPAC Name 2,2,3,3,3-pentafluoropropanal nih.gov
Boiling Point 27 °C nih.gov
Appearance Colorless liquid/gas lookchem.com
Synonyms Perfluoropropionaldehyde, 2,2,3,3,3-Pentafluoropropanal lookchem.comnih.govchemeo.com

Table 2: Selected Reactions of this compound

Reaction TypeReactant(s)Product TypeSignificanceReference(s)
Photolysis This compoundPentafluoroethyl radical (C₂F₅•)Source of C₂F₅ radicals for kinetic studies. cdnsciencepub.comcdnsciencepub.com
Reaction with Imines Imines derived from methyl ketonesβ-hydroxy-β-pentafluoropropyl ketonesSynthesis of complex fluorinated ketones. acs.org
Aldol Addition Silyl enol ethers (Mukaiyama)β-hydroxy ketonesC-C bond formation, though can be prone to retro-reaction. soton.ac.uk
Reduction Reducing agents (e.g., Sodium borohydride)2,2,3,3,3-Pentafluoro-1-propanol (B1212958)Access to important fluorinated alcohols.
Addition of H₂S Hydrogen Sulfide (H₂S)α-hydroxy olthiolDemonstrates high electrophilicity of the carbonyl group. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,3-pentafluoropropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF5O/c4-2(5,1-9)3(6,7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPGOXJVTQTAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195027
Record name Pentafluoropropionaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422-06-0
Record name 2,2,3,3,3-Pentafluoropropanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluoropropionaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentafluoropropionaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentafluoropropionaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.377
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pentafluoropropionaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP47XVV2P8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Precursor Chemistry of Pentafluoropropionaldehyde

Direct Synthetic Routes to Pentafluoropropionaldehyde

The direct synthesis of this compound involves the transformation of carefully selected fluorinated precursors. Key methods include the oxidation of corresponding alcohols and reactions involving halogenated starting materials.

A primary and logical route to synthesizing this compound is through the oxidation of its corresponding alcohol, 2,2,3,3,3-pentafluoro-1-propanol (B1212958). This alcohol serves as a direct precursor to the aldehyde. While many sources discuss the reduction of this compound to form the alcohol , the reverse reaction—oxidation—is a fundamental method for aldehyde synthesis in organic chemistry.

The precursor, 2,2,3,3,3-pentafluoro-1-propanol, can be synthesized effectively through methods such as the catalytic hydrogenation of methyl pentafluoropropionate. For instance, using a rhodium-alumina catalyst in a high-pressure reaction kettle with hydrogen gas can yield the alcohol with high purity google.com. Once obtained, this fluorinated alcohol is poised for oxidation to yield the target aldehyde, this compound.

The synthesis of fluorinated carbonyls can also proceed through transformations of halogenated precursors. While specific literature detailing bimetal redox systems for the direct synthesis of this compound is not extensively covered in the provided results, related photoredox catalysis methods are employed for similar fluorinated compounds. These processes often involve the generation of radical intermediates that can be harnessed for carbon-carbon bond formation acs.org. The transformation of precursors containing other halogens (e.g., bromine or iodine) into the desired fluoro-aldehyde is a theoretical possibility within the broader scope of organometallic chemistry, though specific examples for this compound are not detailed.

Significant research has focused on optimizing the synthesis of fluorinated compounds, including derivatives of this compound. High yields are often achieved by carefully selecting reagents and reaction conditions.

One effective strategy involves using hexafluoroisopropanol (HFIP) as a promoter. In reactions involving pentafluoropropanal ethyl hemiacetal (a stable form of the aldehyde), the use of HFIP can lead to excellent yields of the desired products acs.org. For example, the hydroxydifluoromethylation of certain aniline (B41778) and indole (B1671886) derivatives using related fluorinated aldehyde hemiacetals in the presence of HFIP has been shown to be a facile and high-yielding process acs.org.

Another approach highlights the use of a superacidic BF3-H2O system for Friedel-Crafts reactions with fluorinated hemiacetals. This method is described as simple, clean, and convenient, avoiding the need for organic solvents and other costly acid systems researchgate.net. Patents also describe highly efficient processes, such as a method for synthesizing the precursor 2,2,3,3,3-pentafluoro-1-propanol from methyl pentafluoropropionate with a reported yield of 95% google.com.

Table 1: Selected Synthetic Protocol Yields

Precursor/Reactant Method/Catalyst Product Type Reported Yield Citation
Methyl pentafluoropropionate Rhodium-alumina catalyst, H₂ 2,2,3,3,3-Pentafluoro-1-propanol 95% google.com
Pentafluoropropanal ethyl hemiacetal HFIP promoter Fluorinated α-aryl tertiary alcohol Excellent acs.org

In Situ Generation and Precursor Reactivity Leading to this compound

This compound can also be formed as a transient intermediate, particularly in atmospheric chemistry. In laboratory synthesis, it is often handled in the form of more stable derivatives like hydrates or hemiacetals, which act as its direct precursors in subsequent reactions.

Fluorotelomer alcohols (FTOHs) are recognized as significant precursors to perfluorinated carboxylic acids (PFCAs) in the environment through atmospheric degradation. utoronto.canih.gov These volatile compounds, such as 8:2 FTOH (F(CF₂)₈CH₂CH₂OH), have atmospheric lifetimes long enough for widespread distribution. umich.edu

The atmospheric oxidation of FTOHs is initiated by a reaction with hydroxyl (OH) radicals. utoronto.ca This process leads to the formation of a fluorotelomer aldehyde as a key intermediate degradation product. researchgate.net Therefore, the degradation of FTOHs like 4:2 FTOH or 6:2 FTOH in the atmosphere represents a significant, albeit non-commercial, pathway for the in situ generation of the corresponding fluorinated aldehydes, including this compound from 2:2 FTOH (pentafluoropropanol).

Table 2: Atmospheric Degradation of Fluorotelomer Alcohols (FTOHs)

Precursor Initiating Species Key Intermediate Final Product Class Citations
Fluorotelomer Alcohols (FTOHs) OH Radicals Fluorotelomer Aldehyde Perfluorocarboxylic Acids (PFCAs) utoronto.caresearchgate.net

Aldehydes, particularly those with strong electron-withdrawing groups like the pentafluoropropyl group, readily exist in equilibrium with their corresponding hydrates (gem-diols) in the presence of water, or hemiacetals in the presence of alcohols. masterorganicchemistry.com this compound is no exception and is frequently used in synthesis in these more stable forms.

Research shows that this compound hydrate (B1144303) and its ethyl or methyl hemiacetals are effective reagents. acs.orgnih.gov For instance, this compound can participate in reactions as its hydrate or ethyl hemiacetal form to afford good yields of β-pentafluoropropyl ketones. acs.orgresearchgate.net These stable intermediates act as direct synthetic equivalents of the free aldehyde, allowing for easier handling and controlled reactivity in various chemical transformations. acs.orgacs.org

Reactivity and Mechanistic Investigations of Pentafluoropropionaldehyde

Nucleophilic Addition Reactions of Pentafluoropropionaldehyde

The electrophilic carbonyl carbon in this compound is highly susceptible to attack by nucleophiles. This section details its reactions with organometallic reagents, nitrogen-containing nucleophiles, and enamines/imines.

Organometallic Reagent Additions (e.g., Alkylmagnesium Halides)

The reaction of this compound with alkylmagnesium halides (Grignard reagents) has been investigated as a method for preparing pentafluoroethyl-substituted alcohols and olefins. researchgate.netresearchgate.net These reactions typically proceed via nucleophilic addition of the organometallic reagent to the carbonyl carbon. libretexts.orgyoutube.com The carbanion from the Grignard reagent attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which, upon acidic workup, yields the corresponding secondary alcohol. youtube.commsu.edu

However, the presence of the bulky and highly electronegative pentafluoroethyl group can influence the reaction, sometimes leading to reduction of the aldehyde to an alcohol as a competing side reaction. researchgate.netsoton.ac.uk For instance, the reaction can yield both the expected addition product and a reduction product, pentafluoro-1-propanol. researchgate.net The formation of these products is dependent on factors such as the specific Grignard reagent used and the reaction conditions. soton.ac.uk

Table 1: Products from the Reaction of this compound with Alkylmagnesium Halides researchgate.net

Alkylmagnesium HalideMajor Product(s)
Methylmagnesium Iodide3,3,4,4,4-Pentafluoro-2-butanol
Ethylmagnesium Bromide1,1,2,2,3-Pentafluoro-4-hexanol
Propylmagnesium Bromide1,1,2,2,3-Pentafluoro-4-heptanol

Note: The table reflects the expected normal addition products. Reduction of the aldehyde also occurs.

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazones)

This compound readily undergoes condensation reactions with nitrogen-containing nucleophiles, such as hydrazines, to form hydrazones. soeagra.com This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration. soeagra.comnih.gov The nitrogen atom of the hydrazine (B178648) acts as the nucleophile, attacking the carbonyl carbon. After a proton transfer, a carbinolamine intermediate is formed, which then eliminates a molecule of water to produce the C=N double bond characteristic of a hydrazone. soeagra.com

These reactions are significant in synthetic organic chemistry. For instance, trifluoroacetaldehyde (B10831) SAMP-hydrazone has been used in reactions with organolithium reagents to synthesize chiral amines. dokumen.pub While specific studies on this compound hydrazones are less detailed in the provided context, the general reactivity pattern of fluorinated aldehydes suggests similar transformations are feasible. soeagra.com

Carbonyl Additions with Enamines and Imines: Formation of Fluorinated Ketones

This compound hydrate (B1144303) can react with enamines and imines, which act as carbon nucleophiles, to afford β-hydroxy-β-pentafluoropropyl ketones. acs.orgacs.org This reaction is analogous to an aldol (B89426) addition, where the enamine or imine provides the nucleophilic enolate equivalent. acs.org The reaction of enamines, derived from various methyl ketones, with this compound proceeds smoothly to give the corresponding β-hydroxy-β-pentafluoropropyl ketones in good yields. acs.orgacs.org

This methodology provides a practical and regioselective route to valuable fluorinated building blocks. acs.org The general mechanism for enamine addition involves the nucleophilic attack of the enamine's β-carbon on the aldehyde's carbonyl carbon, followed by hydrolysis of the resulting iminium salt to yield the ketone. libretexts.orglibretexts.org

Photochemical Reactivity and Radical Chemistry of this compound

The photochemical behavior of this compound is characterized by radical processes initiated by the absorption of UV light.

Hydrogen-Abstraction Reactions in Photolysis Processes

This process is a Norrish Type I reaction, a characteristic photochemical reaction of aldehydes and ketones that involves alpha-cleavage to form two radical intermediates. wikipedia.org The subsequent reactions of these radicals determine the final product distribution. cdnsciencepub.comcdnsciencepub.com The abstraction reaction competes with radical recombination processes. cdnsciencepub.com

Reaction Kinetics and Radical Recombination Studies

Kinetic studies of the photolysis of this compound have been performed to understand the rates of the competing elementary steps, specifically hydrogen abstraction versus radical recombination. cdnsciencepub.comcdnsciencepub.com The primary radical recombination reaction is the dimerization of two pentafluoroethyl radicals to form decafluorobutane (C₄F₁₀). cdnsciencepub.com

Table 2: Kinetic Data for the Photolysis of this compound cdnsciencepub.comcdnsciencepub.com

ParameterValueUnits
Activation Energy (Ea) for H-abstraction4500 ± 200cal/mol
Pre-exponential Factor (A) Ratio (A_abstraction / A_recombination^½)(3.09 ± 0.12) x 10³(mol⁻¹cc sec⁻¹)½
Wavelength of Photolysis3130Å

These studies show that the activation energy for hydrogen abstraction by the C₂F₅• radical from C₂F₅CHO is significant, influencing the temperature dependence of the product distribution. cdnsciencepub.com The kinetics are essential for predicting the behavior of this compound in various chemical environments, including its atmospheric lifetime. noaa.gov

Cycloaddition Chemistry Involving this compound

The presence of a highly electronegative pentafluoroethyl group significantly influences the reactivity of the aldehyde functional group in this compound, making it an interesting substrate for various chemical transformations, including cycloaddition reactions.

Hetero Diels-Alder Reactions with Specific Diene Systems

The hetero-Diels-Alder reaction is a powerful variant of the conventional Diels-Alder reaction, where a heteroatom is part of the diene or, more commonly, the dienophile. wikipedia.orgsigmaaldrich.combeilstein-journals.org In these reactions, an electron-deficient heterodienophile reacts with an electron-rich conjugated diene to form a six-membered heterocyclic ring. sigmaaldrich.combeilstein-journals.org The strong electron-withdrawing nature of the pentafluoroethyl group in this compound (also known as 2,2,3,3,3-pentafluoropropanal) enhances the electrophilicity of the carbonyl carbon, making the aldehyde a potent dienophile for hetero-Diels-Alder reactions (an oxo-Diels-Alder reaction). wikipedia.org

Research has documented the participation of this compound in [4+2] cycloaddition reactions. For instance, its reaction with diethyl acetylene (B1199291) dicarboxylate has been reported to yield the corresponding [4+2] cycloaddition product. qut.edu.au In this type of reaction, the aldehyde's carbonyl group serves as the 2π-electron component (the dienophile), reacting with a suitable 4π-electron diene system to construct a dihydropyran ring. wikipedia.org The reactivity is driven by the formation of stable new σ-bonds, which is energetically favorable. sigmaaldrich.com

The general scheme for a hetero-Diels-Alder reaction involving this compound is as follows:

Reaction Scheme for Hetero-Diels-Alder Cycloaddition

Reactant 1 Reactant 2 Product Type
This compound (Dienophile) Conjugated Diene Substituted Dihydropyran

The efficiency and viability of these reactions depend on the electronic properties of the diene. Electron-rich dienes are typically required to react effectively with the electron-deficient carbonyl group of this compound. researchgate.net

Stereochemical Aspects of Cycloaddition Products

The stereochemistry of Diels-Alder reactions is a critical aspect that determines the three-dimensional structure of the final product. numberanalytics.com The orientation of the dienophile relative to the diene in the transition state dictates the stereochemical outcome. sudhirnama.in In the context of this compound cycloadditions, two primary stereochemical considerations are paramount:

Endo/Exo Selectivity: In a Diels-Alder reaction, the substituent on the dienophile can orient itself in one of two ways relative to the diene. The endo transition state, where the electron-withdrawing group (in this case, the pentafluoroethyl group) is oriented towards the developing π-system of the newly forming ring, is often electronically favored due to secondary orbital interactions. wikipedia.org The alternative exo transition state, where this group points away, is typically sterically favored. The final product distribution depends on the balance between these electronic and steric factors.

Facial Selectivity: If the diene or dienophile is chiral or has prochiral faces, the cycloaddition can proceed with facial selectivity, leading to a predominance of one diastereomer over another. mdpi.com

The stereochemistry of cycloaddition reactions is governed by the principle of the conservation of orbital symmetry. sudhirnama.in The reaction proceeds in a concerted, suprafacial manner, meaning the new bonds are formed on the same face of the diene and dienophile systems. numberanalytics.comlibretexts.org While specific stereochemical outcomes for the cycloaddition of this compound with various dienes are not extensively detailed in the provided literature, the general principles suggest that the reaction would be highly stereoselective. sudhirnama.in The bulky and strongly electron-withdrawing pentafluoroethyl group would play a decisive role in controlling the facial and endo/exo selectivity of the cycloaddition.

Decomposition Pathways and Chemical Stability of this compound

The stability of this compound is a function of its chemical structure, particularly the influence of the perfluoroalkyl group on the adjacent aldehyde moiety. It is susceptible to degradation through various pathways, including thermal, oxidative, and chemical processes.

Thermal and Oxidative Degradation Processes

Thermal and oxidative degradation involves the breakdown of a molecule at elevated temperatures, with or without the presence of an oxidant like oxygen. nist.gov The general mechanism for the oxidative degradation of organic compounds often proceeds via a free-radical chain reaction involving initiation, propagation, and termination steps. researchgate.net

For this compound, thermal decomposition has been observed to occur at temperatures as low as 70 °C. qut.edu.au The degradation process can involve several steps:

Initiation: The process likely begins with the homolytic cleavage of the weakest bond in the molecule to form free radicals.

Propagation: These radicals can then react with other molecules or with oxygen (in oxidative degradation) to form peroxy radicals (ROO•), which can abstract hydrogen atoms to form hydroperoxides (ROOH). These hydroperoxides are often unstable and can decompose to create more radicals, propagating the chain reaction.

Termination: The reaction ceases when radicals combine to form stable, non-radical products.

The presence of the C-F bonds generally imparts high thermal stability to the pentafluoroethyl group itself. However, this group's strong inductive effect can weaken the adjacent C-C and C-H bonds, potentially lowering the activation energy for thermal decomposition compared to its non-fluorinated analogues.

Atmospheric Degradation Mechanisms

The atmospheric fate of volatile organic compounds like this compound is of environmental interest. Its degradation in the troposphere is primarily driven by photolysis (decomposition by sunlight) and reaction with atmospheric oxidants. researchgate.net A comprehensive study of the atmospheric chemistry of several perfluoroalkyl aldehydes, including this compound, has elucidated its primary degradation pathways. researchgate.net

The main atmospheric loss processes for this compound are:

Reaction with OH radicals: This is a significant degradation pathway for aldehydes in the atmosphere. The hydroxyl radical (•OH) abstracts the aldehydic hydrogen atom, initiating a series of reactions that ultimately break down the molecule.

Photolysis: The aldehyde can absorb ultraviolet (UV) radiation present in sunlight, leading to the cleavage of chemical bonds.

The atmospheric lifetime of this compound is determined by the rates of these processes. researchgate.net These factors are crucial for assessing the compound's potential environmental impact, such as its global warming potential. researchgate.net

Atmospheric Degradation Data for this compound

Degradation Pathway Reactant Significance
Oxidation OH radicals Major atmospheric sink researchgate.net

Hydrogenolytic and Cleavage Reactions

This compound is susceptible to specific cleavage reactions, particularly under reductive conditions. The proximity of the perfluoroalkyl group significantly affects the reactivity of the carbonyl function. researchgate.net

Hydrogenolysis: The reaction with hydrogen in the presence of a catalyst (hydrogenolysis) can lead to cleavage of the molecule. Fluorinated aldehydes can react with hydrogen to yield secondary alcohols, a process that involves reduction of the carbonyl group. researchgate.net In some cases, more extensive cleavage can occur. For example, the hydrogenolysis of a related benzyl (B1604629) ester of N-heptafluoropropylcarbamic acid resulted in the formation of pentafluoropropionamide, indicating cleavage and rearrangement reactions are possible. researchgate.net

Retro-Aldol Cleavage: Aldol adducts derived from this compound hydrate have been shown to be prone to retro-aldol decomposition. soton.ac.uk This cleavage reaction is essentially the reverse of an aldol condensation and results in the breakdown of the product back into its constituent aldehyde and enolate components. This instability can complicate synthetic procedures involving aldol additions with this aldehyde. soton.ac.uk

These reactions highlight how the strong electron-withdrawing effect of the pentafluoroethyl group can activate the molecule for specific bond-breaking processes under various chemical conditions.

Spectroscopic Characterization and Advanced Analytical Techniques Applied to Pentafluoropropionaldehyde

Vibrational Spectroscopy: Infrared (IR) Analysis of Pentafluoropropionaldehyde

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and structural features of molecules based on their absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound has been a subject of study to understand its atmospheric chemistry and molecular structure. lookchem.comcdnsciencepub.com

Research has provided detailed IR absorption cross-sections for this compound in the gas phase, typically measured across a range of 4000 to 500 cm⁻¹. lookchem.com These spectra are characterized by strong absorption bands corresponding to the vibrations of its constituent chemical bonds. Key vibrational modes include the C-F stretching, C=O (carbonyl) stretching, and C-H stretching vibrations. The HITRAN2016 molecular spectroscopic database includes infrared absorption data for this compound in the 600–2500 cm⁻¹ range. reading.ac.ukdlr.dehitran.org Computational studies, often employing methods like B3LYP, have been used to calculate the vibrational frequencies and make complete vibrational assignments for the stable conformers of the molecule. researchgate.net

The analysis of the IR spectrum is crucial for quantifying its atmospheric concentration and understanding its role in atmospheric processes. lookchem.com The table below summarizes notable findings from IR analysis of this compound.

Spectral Range (cm⁻¹)Key ObservationsReference
4000 - 500Determination of IR absorption cross-sections. lookchem.com
600 - 2500Included in the HITRAN2016 database. reading.ac.ukdlr.dehitran.org
Not SpecifiedUsed for qualitative identification and purity assessment. londonmet.ac.uk

Electronic Spectroscopy: Ultraviolet (UV) Absorption Studies of this compound

Ultraviolet (UV) spectroscopy of this compound provides insights into its electronic transitions, particularly the n → π* transition of the carbonyl group. lookchem.com This information is vital for determining its photolysis rates in the atmosphere.

Studies have characterized the UV absorption spectrum of this compound between 230 and 380 nm. lookchem.com The spectrum exhibits a broad absorption feature with a maximum around 308-310 nm. lookchem.comcdnsciencepub.com The absorption cross-sections have been shown to be temperature-dependent. lookchem.com The extinction coefficient for this compound has been reported to be approximately 15.5 L·mol⁻¹cm⁻¹. cdnsciencepub.com

The photolysis of this compound, initiated by the absorption of UV radiation, is a significant atmospheric degradation pathway. lookchem.comcdnsciencepub.com The table below presents key data from UV absorption studies.

Wavelength Range (nm)Absorption Maximum (nm)Key FindingsReference
230 - 380~308-310Characterization of the n → π* transition; determination of temperature-dependent absorption cross-sections. lookchem.comcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing information about the hydrogen, carbon, and fluorine nuclei within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

While this compound itself has only one proton, its hydrate (B1144303) and derivatives are frequently analyzed using ¹H NMR spectroscopy. londonmet.ac.ukrsc.org In derivatives, the chemical shift and coupling constants of the aldehydic proton (or its modified form) provide valuable structural information. For instance, in reaction products of this compound hydrate, the signals of protons adjacent to the fluorinated ethyl group are of particular interest. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy is crucial for elucidating the carbon framework of this compound and its derivatives. The spectrum reveals distinct signals for the carbonyl carbon and the two carbons of the pentafluoroethyl group. The chemical shifts are significantly influenced by the high electronegativity of the fluorine atoms. For example, in derivatives of this compound, the carbon of the CF₂ group and the CF₃ group exhibit characteristic quartet splitting due to coupling with the fluorine atoms. rsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

¹⁹F NMR is a highly sensitive and informative technique for studying fluorinated compounds like this compound. The spectrum provides distinct signals for the CF₃ and CF₂ groups, with chemical shifts and coupling constants that are characteristic of their chemical environment. rsc.orgsoton.ac.uk Studies have utilized ¹⁹F NMR to investigate the conformational behavior and chain rigidity of polyfluorinated molecules. researchgate.net The technique is also used to monitor reactions involving this compound and to characterize the resulting fluorinated products. rsc.orgsoton.ac.uk

The following table summarizes representative NMR data for derivatives of this compound.

NucleusTypical Chemical Shift (ppm) and Coupling Constants (Hz)ApplicationReference
¹H NMR Varies depending on the derivative structure.Structural elucidation of reaction products. londonmet.ac.ukrsc.org
¹³C NMR Carbonyl carbon, CF₂, and CF₃ carbons show characteristic shifts and splitting. e.g., quartets for CF₂ and CF₃ carbons with J values around 40-42 Hz and 267 Hz, respectively.Elucidation of the carbon backbone and influence of fluorine substitution. rsc.org
¹⁹F NMR Distinct signals for CF₃ and CF₂ groups. e.g., singlet for CF₃ in some derivatives.Conformational analysis, reaction monitoring, and product characterization. researchgate.netrsc.orgsoton.ac.uk

Mass Spectrometry (MS) for Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. For this compound, both electron ionization (EI) and electrospray ionization (ESI) methods have been employed. rsc.orgnih.gov

GC-MS (Gas Chromatography-Mass Spectrometry) is a common method for analyzing this compound, providing both retention time and a mass spectrum for identification. nih.gov The mass spectrum of this compound shows characteristic fragmentation patterns, with prominent peaks corresponding to the loss of fluorine atoms and other fragments. The NIST Mass Spectrometry Data Center lists a main library spectrum for this compound with a top peak at m/z 29 and a second-highest peak at m/z 69. nih.gov

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and its fragments, which allows for the confirmation of its elemental formula. rsc.org ESI-HRMS has been used to confirm the mass of various derivatives of this compound. rsc.org Mass spectrometry is also employed to establish the purity of this compound after synthesis and purification. cdnsciencepub.com

The table below highlights key findings from the mass spectrometric analysis of this compound.

Ionization MethodKey FindingsApplicationReference
GC-MS (EI) Characteristic fragmentation pattern with major peaks at m/z 29 and 69.Identification and purity assessment. nih.gov
HRMS (ESI) Accurate mass determination for molecular formula confirmation of derivatives.Structural confirmation of reaction products. rsc.org
MS Used to establish purity after synthesis.Quality control. cdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of fluorinated compounds like this compound, providing highly accurate mass measurements that allow for the determination of elemental compositions with high confidence. nih.gov Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR), can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. nih.govgoogle.com This precision is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.

For this compound (C₃HF₅O), the calculated monoisotopic mass is 147.99475546 Da. nih.gov The ability of HRMS to measure this value with low parts-per-million (ppm) error provides unambiguous confirmation of the compound's elemental composition in a sample.

Research involving this compound frequently utilizes HRMS to characterize its reaction products. For instance, in the synthesis of perfluoroalkyl N-sulfonylhydrazones, which are prepared from this compound hydrate, HRMS with electrospray ionization (ESI) is employed to confirm the mass and thus the identity of the synthesized molecules. rsc.org The analytical approach for characterizing complex fluorinated polymers can also be applied to smaller molecules like this compound, where HRMS helps in elucidating structures by identifying repeating units and end groups through accurate mass data and tandem MS (MS/MS) experiments. nih.gov

Table 1: HRMS Data for this compound

AttributeValueSource
Molecular FormulaC₃HF₅O nih.gov
Monoisotopic Mass147.99475546 Da nih.gov

Quantitative and Qualitative Mass Spectral Analysis

Mass spectrometry serves as a cornerstone for both the qualitative identification and quantitative measurement of this compound. researchgate.netfoodsafety.institute

Qualitative Analysis Qualitative analysis focuses on identifying the presence of a compound based on its mass spectral fingerprint. foodsafety.institute When this compound is analyzed by mass spectrometry, typically coupled with Gas Chromatography (GC-MS), it produces a characteristic fragmentation pattern. The NIST Mass Spectrometry Data Center reports a spectrum where the most intense peak corresponds to the m/z 45 fragment. nih.gov Other significant fragments are observed at m/z 69 and m/z 100. nih.gov These fragments arise from the cleavage of the molecule under ionization and are unique identifiers used for its confirmation in various matrices. The combination of chromatographic retention time and the mass spectrum provides a high degree of certainty in its identification. mdpi.com

Table 2: Primary Mass Spectral Fragments of this compound

Mass-to-Charge Ratio (m/z)Relative IntensitySource
45100 (Base Peak) nih.gov
692nd Highest nih.gov
1003rd Highest nih.gov

Quantitative Analysis Quantitative analysis aims to determine the precise concentration of a substance. foodsafety.institute Techniques like GC-MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are standard methods for the quantification of small organic molecules. foodsafety.instituteweebly.com In a typical quantitative workflow, a specific fragment ion (or precursor ion in MS/MS) is monitored, and its signal intensity is compared against a calibration curve generated from standards of known concentrations. foodsafety.institute While direct quantitative analysis of this compound is feasible, related compounds are often used as derivatizing agents to enhance the detectability of other analytes in GC-MS, highlighting the utility of the pentafluoropropyl group in analytical chemistry.

Advanced Spectroscopic Methodologies for Dynamic and Complex Systems

The study of this compound in dynamic and complex environments necessitates the use of advanced spectroscopic techniques that can provide insights into reactivity, structural dynamics, and interactions.

In studies of chemical reactivity, spectroscopic methods are used to identify transient species. For example, Electron Spin Resonance (ESR) spectroscopy has been used to characterize radical species derived from this compound, providing information on their electronic structure and stability in dynamic chemical systems. dss.go.th

For the structural elucidation of complex molecules derived from reactions involving this compound, a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is often required. mdpi.comacs.org Advanced NMR techniques, such as 2D-NMR (COSY, TOCSY, ROESY), can resolve complex structural isomers and provide insight into dynamic processes like the hindered rotation of functional groups, which can lead to the co-existence of multiple conformers in solution. acs.orgnih.gov

Furthermore, understanding the behavior of fluorinated compounds in complex systems like the atmosphere requires specific spectroscopic approaches. The infrared absorption properties of such compounds are crucial for assessing their environmental impact. nih.gov The temperature dependence of a compound's infrared absorption cross-section is a key parameter, as spectral bands can broaden or shift with changing temperatures. nih.govsemanticscholar.org For molecules that exist in multiple conformational forms, the integrated cross-section can exhibit significant temperature dependence, a factor that must be considered in advanced atmospheric models. semanticscholar.org

Theoretical and Computational Studies of Pentafluoropropionaldehyde

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are powerful tools for elucidating the intricate details of molecular systems. For pentafluoropropionaldehyde, these investigations have primarily focused on its electronic characteristics and how they govern its reactivity.

Density Functional Theory (DFT) Applications

Theoretical calculations, often employing DFT methods, are crucial for understanding reaction mechanisms involving PFPA. For instance, in studies of aldol (B89426) additions, DFT calculations can help to rationalize the observed stereoselectivities and reaction outcomes. soton.ac.uk The electron-deficient nature of the carbonyl carbon, intensified by the pentafluoroethyl group, makes it a potent electrophile, a feature that is well-described by DFT calculations of its electrostatic potential.

Computational Parameterization and Basis Set Considerations

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. For fluorinated compounds like this compound, it is crucial to select methods that can adequately describe the effects of electron correlation and the diffuse nature of fluorine's lone pairs.

In computational studies involving reactions of this compound hydrate (B1144303), the B3LYP functional has been employed with basis sets such as 6-31G(d) for geometry optimizations. dss.go.th For more accurate descriptions of intermolecular interactions, larger basis sets like 6-311++g(d,p) are utilized. dss.go.th The choice of basis set is critical; for instance, studies on the related pentafluoropropionic acid have utilized DFT-B3LYP/6-311+G** and ab initio MP2/6-311+G** levels of theory to investigate conformational equilibria, highlighting the need for polarization and diffuse functions to accurately model these systems. researchgate.net The selection of an appropriate computational model, including the level of theory and basis set, is a fundamental step in obtaining reliable theoretical predictions for the properties and reactivity of this compound.

Computational Method Basis Set Application Reference
DFT (B3LYP)6-31G(d)Geometry Optimization of reaction intermediates dss.go.th
DFT (B3LYP)6-311++g(d,p)Accurate description of intermolecular interactions dss.go.th
DFT (B3LYP)6-311+G Conformational analysis of related compounds researchgate.net
MP26-311+GConformational analysis of related compounds researchgate.net

Mechanistic Elucidation through Computational Modeling

Computational modeling provides a powerful lens through which to view the intricate dance of atoms during a chemical reaction. For this compound, these methods have been applied to unravel the mechanisms of its various transformations.

Transition State Characterization and Activation Energy Calculations

A key aspect of understanding reaction mechanisms is the characterization of transition states and the calculation of their associated activation energies. For reactions involving this compound, such as aldol additions or reductions, computational methods can map out the potential energy surface, identifying the lowest energy pathways.

Theoretical studies on related fluorinated systems have demonstrated the utility of these approaches. For example, in the radical trifluoromethylation of titanium enolates, a reaction analogous to those that could involve PFPA, computational studies have shown that the radical addition step has a very low activation barrier. dokumen.pub Such calculations are vital for predicting the feasibility and rate of a given reaction step. The search for transition state structures and their validation through frequency calculations (identifying a single imaginary frequency) are standard procedures in these computational investigations. rsc.org

Reaction Pathway Energetics and Kinetic Modeling

Beyond single transition states, computational chemistry allows for the exploration of entire reaction pathways, comparing the energetics of competing mechanisms. This is particularly important for reactions of this compound, which can often yield multiple products. soton.ac.uk By calculating the relative energies of intermediates and transition states, researchers can predict the major and minor products of a reaction.

For example, in a study of a Mukaiyama aldol reaction involving this compound hydrate, the reaction was observed to be incomplete and accompanied by numerous side reactions, suggesting complex reaction energetics. soton.ac.uk Computational modeling could be employed to understand the underlying reasons for this, such as the relative stability of intermediates or the presence of high activation barriers for the desired pathway versus competing decomposition or side-reaction pathways. Kinetic modeling, which can be informed by calculated activation energies, can further provide a more quantitative prediction of reaction outcomes over time. researchgate.net

Computational Task Methodology Application Reference
Transition State SearchSynchronous Transit-Guided Quasi-Newton (STQN)Identifying the geometry of the transition state rsc.org
Frequency CalculationAnalytical second derivativesCharacterizing stationary points (minima and transition states) rsc.org
Intrinsic Reaction Coordinate (IRC)Following the reaction path downhill from the transition stateConfirming the connection between a transition state and its corresponding reactants and products rsc.org
Solvation ModelingPolarizable Continuum Model (PCM) / SMDAccounting for the effect of solvent on reaction energetics rsc.org

Predictive Computational Spectroscopy of this compound and its Derivatives

Computational methods are increasingly used to predict spectroscopic properties, aiding in the identification and characterization of molecules. For this compound, this can be particularly valuable given its complex spectral features arising from the fluorine atoms.

While detailed predictive computational spectroscopic studies specifically on this compound are not extensively reported in the provided context, the general methodologies are well-established. For instance, DFT and other ab initio methods can be used to calculate vibrational frequencies, which can then be compared with experimental infrared (IR) and Raman spectra. This allows for the assignment of spectral bands to specific vibrational modes of the molecule.

Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be predicted computationally. For a molecule like this compound, this would be particularly useful for assigning the ¹H, ¹³C, and ¹⁹F NMR spectra. The HITRAN2016 molecular spectroscopic database includes data for this compound, which can serve as a benchmark for such predictive calculations. dlr.de The comparison of computed spectra with experimental data provides a powerful tool for structural elucidation and for understanding the electronic environment of the different nuclei within the molecule.

Applications and Advanced Derivatives in Chemical Synthesis and Materials Science

Pentafluoropropionaldehyde as a Key Building Block in Organic Synthesis

This compound is a valuable intermediate for creating a diverse array of organic compounds. lookchem.com Its high reactivity makes it a key component in constructing more complex molecular architectures. lookchem.comresearchgate.net The aldehyde group readily participates in reactions with nucleophiles, making it a foundational element for introducing the valuable pentafluoroethyl (C2F5) moiety into organic molecules.

One significant application is in aldol-type reactions. For instance, it reacts with enamines, imines, and ketones to produce β-hydroxy-β-pentafluoropropyl ketones. acs.orgacs.org These reactions often proceed in good to excellent yields, demonstrating the aldehyde's utility in forming new carbon-carbon bonds. acs.orgresearchgate.net The resulting products are versatile intermediates that can be further modified to create a variety of fluorinated compounds. acs.orgdokumen.pub

The versatility of this compound extends to its use with organometallic reagents. Reactions with Grignard reagents (alkylmagnesium halides) have been investigated to produce a range of pentafluoroethyl-substituted alcohols. researchgate.netresearchgate.net These reactions are fundamental in synthetic pathways aimed at producing specific fluorinated olefins. researchgate.netresearchgate.net

Pharmaceutical Applications of this compound Derivatives

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, contributing to the advancement of medicinal chemistry. lookchem.com

Pharmacophores are the essential molecular features responsible for a drug's biological activity. This compound is employed to construct fluorinated analogues of these key structures. The pentafluoroethyl group can be incorporated into molecules to create novel pharmacophores with potentially improved properties. For example, derivatives of this compound are used as starting materials in multi-step syntheses to create complex heterocyclic structures that are central to many therapeutic agents. google.comgoogle.com The aldol (B89426) products derived from this compound, such as β-hydroxy-β-pentafluoropropyl ketones, are important precursors for building more elaborate fluorinated molecules intended for pharmaceutical use. acs.orgacs.org

Researchers have utilized this compound hydrate (B1144303) as a starting material to synthesize compounds with specific biological targets. Its derivatives have been incorporated into molecules designed as androgen receptor modulators and metabotropic glutamate (B1630785) receptor 2 (mGluR2) antagonists. google.comgoogle.com For instance, the synthesis of certain androgen receptor modulators involves reaction sequences that begin with this compound hydrate. google.com Similarly, it has been used in the preparation of acetylenyl-pyrazolo-pyrimidine derivatives intended as mGluR2 antagonists for potential therapeutic applications. google.com

The following table summarizes examples of biologically active compounds synthesized using this compound.

Target ClassStarting MaterialResulting Compound TypePotential Application
Androgen Receptor ModulatorThis compound hydrateHeterocyclic compoundsHormone-related therapies
mGluR2 AntagonistThis compound hydrateAcetylenyl-pyrazolo-pyrimidine derivativesNeurological disorders

Agrochemical Applications Utilizing this compound

In the agrochemical industry, this compound is used as an intermediate in the production of pesticides and herbicides. lookchem.com The presence of the pentafluoroethyl group can enhance the efficacy and stability of the active ingredients.

A specific example is its use in the synthesis of tetrazine herbicides. google.com The process involves reacting this compound with an aromatic hydrazide to form an azine. This intermediate is then subjected to further chemical transformations, including chlorination and oxidation, to yield the final herbicidally active tetrazine compound. These compounds have shown effectiveness against various grass and broad-leaved weeds, particularly in post-emergence applications. google.com

Synthesis of Specific Fluorinated Functional Compounds

A key application of this compound in materials and synthetic chemistry is the preparation of pentafluoroethyl-substituted ethylenes. researchgate.netresearchgate.net These olefins are valuable monomers and intermediates. The typical synthesis route involves the reaction of this compound with alkylmagnesium halides (Grignard reagents). researchgate.netresearchgate.netresearchgate.net This reaction yields secondary alcohols containing the pentafluoroethyl group.

Subsequent dehydration of these fluorinated alcohols produces the desired pentafluoroethyl-substituted ethylenes. While standard dehydration methods like using sulfuric acid or hot alumina (B75360) have proven ineffective, phosphorus pentoxide has been successfully employed to eliminate water and form the double bond. researchgate.netresearchgate.net

The reaction sequence can be summarized as follows:

Addition: C2F5CHO (this compound) + R-MgX (Grignard Reagent) → C2F5CH(OH)R (Pentafluoroethyl-substituted alcohol)

Dehydration: C2F5CH(OH)R + P2O5 → C2F5C(H)=R' (Pentafluoroethyl-substituted ethylene)

This method provides a direct pathway to a series of valuable fluorinated olefins. researchgate.net

β-Hydroxy-β-pentafluoropropyl Ketones and Analogous Systems

The synthesis of β-hydroxy-β-pentafluoropropyl ketones represents a significant application of this compound as a building block in carbon-carbon bond formation. These structures are typically accessed through well-established carbonyl addition reactions, such as the Aldol and Reformatsky reactions, where the highly electrophilic nature of the fluorinated aldehyde is a key advantage.

The primary route to β-hydroxy-β-pentafluoropropyl ketones is the Aldol reaction. This reaction involves the nucleophilic addition of a ketone enolate to an aldehyde. The process begins with the deprotonation of a ketone at its α-carbon using a suitable base, which generates a resonance-stabilized enolate ion. This enolate then acts as a carbon-centered nucleophile, attacking the electrophilic carbonyl carbon of this compound. The strong electron-withdrawing effect of the pentafluoroethyl group (C2F5) significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. The resulting product, after protonation during workup, is the desired β-hydroxy-β-pentafluoropropyl ketone.

An alternative pathway to analogous systems is the Reformatsky reaction, which is particularly useful for generating β-hydroxy esters. wikipedia.orgthermofisher.comnrochemistry.com In this reaction, an α-halo ester is treated with zinc dust to form an organozinc reagent, commonly known as a Reformatsky enolate. wikipedia.orgadichemistry.com This organozinc compound is less basic than a typical lithium enolate, allowing it to react chemoselectively with the aldehyde group of this compound without interfering with the ester functionality. wikipedia.org The subsequent reaction with the aldehyde, followed by an acidic workup, yields a β-hydroxy-β-pentafluoropropyl ester. nih.gov

General Synthetic Routes to β-Hydroxy-β-pentafluoropropyl Systems
Reaction TypeKey ReagentsProduct ClassGeneral Scheme
Aldol Addition1. Ketone 2. Base (e.g., LDA, NaOH) 3. This compoundβ-Hydroxy-β-pentafluoropropyl KetoneR-CO-CH₂-R' + C₂F₅CHO → C₂F₅CH(OH)-CH(R')-CO-R
Reformatsky Reaction1. α-Halo Ester (e.g., Ethyl bromoacetate) 2. Zinc metal 3. This compoundβ-Hydroxy-β-pentafluoropropyl EsterBr-CH₂-COOR' + Zn + C₂F₅CHO → C₂F₅CH(OH)-CH₂-COOR'

Other Tailored Fluorinated Molecules

This compound serves as a versatile precursor for a variety of other tailored organofluorine molecules, extending its utility beyond simple carbonyl additions. Its reactivity allows for its incorporation into more complex structures, including unsaturated compounds and heterocyclic systems. nih.gov

Fluorinated Alkenes via Wittig Reaction The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org This reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent), which reacts with this compound to form a four-membered oxaphosphetane intermediate. udel.edu This intermediate rapidly decomposes to yield a highly stable triphenylphosphine (B44618) oxide and the desired alkene, where the carbonyl oxygen has been replaced by the alkylidene group from the ylide. masterorganicchemistry.com This allows for the synthesis of a range of alkenes containing a pentafluoropropyl group, which are valuable intermediates in polymer and materials chemistry.

Fluorinated Heterocycles via Cycloaddition The electron-deficient nature of this compound makes it a reactive component in cycloaddition reactions for synthesizing fluorinated heterocycles. nih.gov Polyfluoroalkyl thiocarbonyl compounds, which can be derived from their corresponding aldehydes, are effective dienophiles in [4+2] cycloaddition reactions with 1,3-dienes. nih.gov This pathway leads to the formation of sulfur-containing six-membered rings, such as thiopyrans. Similarly, reactions with 1,3-dipoles can be employed to construct five-membered heterocyclic systems. The presence of the pentafluoroethyl group enhances the reactivity of the substrate, facilitating these ring-forming transformations. nih.gov

Synthesis of Other Tailored Molecules from this compound
Reaction TypeKey ReagentProduct ClassSignificance
Wittig OlefinationPhosphonium Ylide (Ph₃P=CHR)Pentafluoropropyl-substituted AlkenesForms C=C bonds; creates precursors for polymers and other functional materials. wikipedia.orgorganic-chemistry.org
[4+2] Cycloaddition1,3-Diene (after conversion to thioaldehyde)Fluorinated Sulfur Heterocycles (e.g., Thiopyrans)Builds complex ring systems with heteroatoms; useful in agrochemicals and pharmaceuticals. nih.govrsc.org

Potential in Material Science Applications (e.g., Fire Retardants, Specialty Solvents)

The unique properties conferred by the high degree of fluorination in this compound suggest its potential utility, either directly or as a monomer for polymers, in advanced material science applications.

Potential as a Fire Retardant Fluoropolymers are well-regarded for their inherent flame resistance. daikinchemicals.com This property stems from the exceptional strength and stability of the carbon-fluorine (C-F) bond. mdpi.com Unlike hydrocarbon-based materials, fluorinated compounds are difficult to oxidize. daikinchemicals.com During combustion, the C-C bonds in the polymer backbone are typically the point of attack; however, in fluoropolymers, the adjacent C-F bonds are stronger than C-H bonds, making the entire structure more resistant to thermal degradation. daikinchemicals.com

Polymers synthesized from this compound would be expected to exhibit these flame-retardant characteristics. Such materials could contribute to fire safety by:

Delaying Ignition: The high thermal stability would require more energy to initiate combustion.

Self-Extinguishing: Fluorine's properties can help quench the radical reactions that sustain a flame, often causing the material to self-extinguish once the ignition source is removed. daikinchemicals.com

Reducing Dripping: Certain fluoropolymers, when used as additives, can prevent the dripping of molten plastic during a fire, which helps to stop the spread of flames. daikinchemicals.com

Potential as a Specialty Solvent Fluorinated solvents are a class of fluids known for a combination of desirable properties, including high chemical inertness, thermal stability, non-flammability, and strong solvency for specific compounds. envirotech-europe.com These characteristics make them valuable in niche applications where traditional solvents fail. The properties of fluorinated solvents include:

Chemical and Thermal Stability: They are resistant to degradation and can be used in harsh chemical environments and at a wide range of temperatures. envirotech-europe.com

Non-flammability: This greatly enhances safety in industrial processes. envirotech-europe.com

Excellent Dielectric Properties: Their ability to insulate electrically makes them suitable for use in the electronics industry for applications like cleaning components and as heat transfer fluids. envirotech-europe.com

Derivatives of this compound could be developed into specialty solvents for applications in electronics manufacturing, precision cleaning, or as lubricants in demanding environments. The combination of the polar carbonyl group and the stable, lipophobic pentafluoroethyl tail could lead to unique solubility characteristics. core.ac.uk

Environmental Behavior and Atmospheric Fate of Pentafluoropropionaldehyde

Atmospheric Removal Mechanisms

The primary pathways for the removal of pentafluoropropionaldehyde from the atmosphere involve degradation initiated by sunlight and reactions with highly reactive atmospheric species.

Photolysis, the process of chemical breakdown by photons, is a significant removal mechanism for aldehydes in the atmosphere. The photolysis of this compound involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of its chemical bonds. Studies on the photolysis of PFPrA at a wavelength of 3130 Å (313 nm) have shown that the primary process is the fission of the C-C bond adjacent to the carbonyl group, yielding a C2F5 radical and a CHO radical.

C₂F₅CHO + hν → C₂F₅• + •CHO

Subsequent reactions of these radicals contribute to the formation of various secondary products. The C₂F₅ radicals can recombine to form decafluorobutane (C₄F₁₀) or react with other atmospheric species. The formyl radical (CHO) can react with oxygen to form carbon monoxide (CO) and a hydroperoxyl radical (HO₂).

The gas-phase reaction with hydroxyl radicals (•OH) is a primary degradation pathway for many organic compounds in the troposphere. For this compound, this reaction proceeds via hydrogen abstraction from the aldehydic group, forming a perfluoroacyl radical and a water molecule.

C₂F₅CHO + •OH → C₂F₅CO• + H₂O

The rate constant for this reaction has been experimentally determined to be k(OH+C₂F₅CHO) = (5.26 ± 0.80) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 296 K. researchgate.net This rate constant is crucial for calculating the atmospheric lifetime of PFPrA with respect to this removal mechanism.

Reactions with other atmospheric species, such as the hydroperoxyl radical (HO₂) and chlorine atoms (Cl•), also contribute to the atmospheric removal of this compound. Recent studies on linear perfluoroaldehydes suggest that the reaction with HO₂ radicals can be a dominant removal pathway, particularly in regions with high HO₂ concentrations. copernicus.orgcopernicus.org For C₂F₅CHO, the reaction with HO₂ is estimated to be a significant contributor to its atmospheric degradation. copernicus.orgcopernicus.org The reaction with chlorine atoms is generally of lesser importance on a global scale but can be significant in marine or coastal areas where Cl• concentrations are elevated. The rate constant for the reaction of C₂F₅CHO with Cl atoms has been measured as k(Cl+C₂F₅CHO) = (1.96 ± 0.28) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.net

Atmospheric Lifetime and Environmental Persistence Assessment

The atmospheric lifetime of this compound with respect to its reaction with hydroxyl radicals can be calculated using the following equation:

τ_OH = 1 / (k_OH * [OH])

where k_OH is the rate constant for the reaction with OH radicals and [OH] is the average global tropospheric concentration of OH radicals (approximately 1 x 10⁶ molecules cm⁻³).

Using the experimentally determined rate constant of 5.26 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹, the atmospheric lifetime of PFPrA with respect to reaction with OH radicals is calculated to be approximately 22 days. researchgate.net

The lifetime with respect to photolysis is more uncertain due to the lack of detailed quantum yield data, but estimates range from a few days to a few weeks. researchgate.net The reaction with HO₂ radicals is also a significant removal pathway, with estimated lifetimes for similar perfluoroaldehydes in the range of 14.4 to 31.3 hours, suggesting this could be the dominant removal process in certain atmospheric regions. copernicus.orgcopernicus.org

Removal MechanismRate Constant (k) at 296 KEstimated Atmospheric Lifetime (τ)
Reaction with OH Radicals(5.26 ± 0.80) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ researchgate.net~22 days
Reaction with HO₂ RadicalsNot explicitly measured for C₂F₅CHO, but estimated to be significant copernicus.orgcopernicus.orgPotentially in the order of hours to a few days copernicus.orgcopernicus.org
PhotolysisDependent on quantum yield and actinic fluxEstimated to be from <2 days to a few weeks researchgate.net
Reaction with Cl Atoms(1.96 ± 0.28) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ researchgate.netRegionally significant, but globally less important than OH reaction

Modeling and Assessment of Environmental Transport and Distribution

Understanding the movement and partitioning of this compound throughout the environment is crucial for assessing its potential exposure pathways and ecological risks. Multimedia environmental fate models are valuable tools for this purpose. epa.gov

Multimedia environmental fate models, such as fugacity-based models (e.g., EQC, ChemCAN), the Berkeley-Trent (BETR) model, and SimpleBox, are used to predict the distribution of chemicals in various environmental compartments, including air, water, soil, and sediment. knaw.nlresearchgate.netwikipedia.org These models use the physicochemical properties of a substance, such as its vapor pressure, water solubility, and octanol-water partition coefficient, along with environmental parameters and emission rates, to simulate its behavior. researchgate.netunipd.itnih.gov

While specific applications of these models to this compound are not widely published, they can be applied to short-chain per- and polyfluoroalkyl substances (PFAS) like PFPrA to estimate its environmental distribution. researchgate.netnih.gov For instance, a fugacity-based multimedia fate model was successfully used to characterize the fate and transport of other PFAS, PFOA and PFOS, in a shallow lake ecosystem, demonstrating the utility of this approach. knaw.nl Such models can help identify the primary environmental compartments where PFPrA is likely to accumulate.

Based on its physicochemical properties and the behavior of other short-chain PFAS, the environmental transport and distribution of this compound can be inferred. ny.gov Due to its relatively high vapor pressure, PFPrA released into the environment is expected to reside predominantly in the atmosphere. Its moderate water solubility suggests that it can be removed from the atmosphere through wet deposition (rainout and washout) and subsequently enter aquatic and terrestrial systems.

Once in water, its fate will be governed by processes such as advection, volatilization back to the atmosphere, and potential partitioning to sediment. In soil, its mobility will depend on its sorption characteristics, which for short-chain PFAS are generally lower than for their long-chain counterparts, suggesting a potential for leaching into groundwater.

Formation of Secondary Atmospheric Pollutants and Environmental Impact

The atmospheric degradation of this compound (C₂F₅CHO) leads to the formation of various secondary pollutants through a series of complex chemical reactions. nih.gov These secondary pollutants, which are not directly emitted but are formed in the atmosphere, can have significant environmental impacts. energyeducation.ca The transformation of this compound is primarily initiated by photolysis and reaction with atmospheric oxidants such as hydroxyl (OH) radicals and chlorine (Cl) atoms. researchgate.net

The subsequent reactions of the resulting chemical intermediates determine the nature and yield of the secondary pollutants formed. nih.gov Key among these processes is the fate of the pentafluoropropionyl radical (C₂F₅C(O)), which is a critical intermediate in the atmospheric oxidation of this compound. nih.gov

Detailed laboratory studies, often conducted in smog chambers, have elucidated the pathways for the formation of several key secondary pollutants from this compound. researchgate.net In simulated atmospheric conditions, the chlorine-initiated oxidation of this compound in the presence of nitrogen oxides (NOx) has been shown to produce carbonyl fluoride (B91410) (COF₂), trifluoromethyl peroxynitrate (CF₃ONO₂), and pentafluoropropionyl peroxynitrate (C₂F₅C(O)O₂NO₂). researchgate.net

The molar yields of these products provide insight into the efficiency of different reaction pathways. For instance, the oxidation initiated by chlorine atoms results in a substantial yield of carbonyl fluoride. researchgate.net

Table 1: Molar Yields of Secondary Pollutants from the Cl-Initiated Oxidation of this compound

Secondary Pollutant Molar Yield (%)
Carbonyl Fluoride (COF₂) 180 ± 19
Trifluoromethyl peroxynitrate (CF₃ONO₂) 6.1 ± 0.6

A significant aspect of the atmospheric chemistry of this compound is its potential to contribute to the formation of perfluorocarboxylic acids (PFCAs). researchgate.netnih.gov PFCAs are a class of persistent organic pollutants that have been detected in various environmental compartments and biota worldwide. researchgate.netnih.gov The formation of PFCAs from this compound proceeds through the reaction of the intermediate pentafluoropropionyl radical (C₂F₅C(O)) with molecular oxygen (O₂). nih.gov

This reaction competes with the decomposition of the C₂F₅C(O) radical, which yields the pentafluoroethyl radical (C₂F₅) and carbon monoxide (CO). nih.gov The relative importance of these two pathways is crucial in determining the ultimate environmental fate and impact of this compound. nih.gov In standard atmospheric conditions (one atmosphere of air at 298 K), the reaction with oxygen accounts for a significant portion of the loss of the C₂F₅C(O) radical. nih.gov

Table 2: Atmospheric Fate of the n-C₂F₅C(O) Radical in Air at 298 K

Reaction Pathway Percentage of Radical Loss (%)
Reaction with O₂ (leading to PFCA formation) 50

The formation of persistent and potentially harmful secondary pollutants like perfluorocarboxylic acids from the atmospheric degradation of this compound underscores the environmental relevance of this compound. researchgate.net The long-range atmospheric transport of these persistent secondary pollutants can lead to their deposition in remote ecosystems, contributing to the global burden of fluorinated pollutants. nih.gov

Table of Mentioned Compounds

Compound Name Chemical Formula
This compound C₂F₅CHO
Carbonyl Fluoride COF₂
Trifluoromethyl peroxynitrate CF₃ONO₂
Pentafluoropropionyl peroxynitrate C₂F₅C(O)O₂NO₂
Pentafluoropropionyl radical C₂F₅C(O)
Oxygen O₂
Pentafluoroethyl radical C₂F₅

Future Research Directions and Emerging Frontiers in Pentafluoropropionaldehyde Chemistry

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards more environmentally benign processes is a major driver of innovation. For pentafluoropropionaldehyde, future research will focus on developing synthetic routes that align with the principles of green chemistry.

Key research objectives in this area include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Renewable Feedstocks: Exploring routes that begin from bio-based sources rather than traditional petrochemicals.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or ionic liquids. sciencedaily.com Mechanochemical synthesis, which involves grinding solid reactants together with minimal or no solvent, presents a promising solvent-free approach for reactions involving fluorinated aldehydes. mdpi.com

Energy Efficiency: Developing processes that operate at lower temperatures and pressures, potentially through the use of novel catalysts or alternative energy sources like microwave or light irradiation. nih.gov

Catalytic Processes: Emphasizing the use of catalytic reagents over stoichiometric ones to reduce waste and improve efficiency. This includes exploring biocatalysis, where enzymes are used to perform specific chemical transformations under mild conditions. mdpi.combrown.edu

Recent advances in green fluorine chemistry, such as moving away from harsh traditional methods like the Balz–Schiemann reaction towards milder, copper-mediated fluorinations, provide a foundation for developing more sustainable routes to fluorinated precursors of this compound. tandfonline.comcas.cn The ultimate goal is to create a life cycle for this compound that is sustainable from production to application and eventual degradation.

Exploration of Novel Reaction Catalysis and Selectivity

Catalysis is central to modern organic synthesis, enabling reactions to proceed with high efficiency and control. Future research in this compound chemistry will heavily invest in the discovery and application of novel catalytic systems to unlock new reactivity and achieve unprecedented levels of selectivity.

Emerging frontiers in this domain include:

Asymmetric Catalysis: The development of chiral catalysts to control the stereochemistry of reactions involving this compound, leading to the synthesis of enantiomerically pure fluorinated compounds, which are highly valuable in the pharmaceutical industry. mdpi.com

Photocatalysis: Utilizing light to drive chemical reactions, offering mild reaction conditions and unique reactivity pathways. st-andrews.ac.uk Photocatalysis can be employed for C-F bond activation or for various transformations of the aldehyde group under gentle conditions. nih.govmiami.edu

Biocatalysis: Harnessing the power of enzymes to catalyze reactions with high specificity and under environmentally friendly conditions (e.g., in aqueous media at ambient temperature). whiterose.ac.uk Enzymes like carboxylic acid reductases (CARs) or aldehyde oxidases could be engineered to act on fluorinated substrates like this compound or its precursors. mdpi.comukri.org

Dual Catalysis: Combining two different catalytic cycles in a single pot to achieve complex molecular transformations in a more efficient manner. For instance, pairing a photocatalyst with a transition metal catalyst can enable novel cross-coupling reactions. st-andrews.ac.uk

Catalyst Design for C-F Bond Activation: While the C-F bond is notoriously strong, developing catalysts that can selectively activate and functionalize this bond in perfluorinated compounds could open up entirely new avenues for derivatizing this compound.

A significant challenge lies in designing catalysts that can tolerate the electron-withdrawing nature of the pentafluoroethyl group while still effectively activating the aldehyde functionality. Research in this area will likely involve a combination of experimental screening of new catalyst systems and computational modeling to predict catalyst performance.

Integration of Advanced Machine Learning and AI in Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to accelerate the pace of discovery in chemical research. In the context of this compound, these computational tools can be applied to various aspects of its chemistry.

Key applications of AI and ML include:

Reaction Prediction and Optimization: ML models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions involving this compound, including yields and potential side products. This can significantly reduce the number of experiments needed to optimize reaction conditions.

Catalyst Discovery: AI algorithms can screen vast virtual libraries of potential catalysts to identify promising candidates for specific transformations of this compound. This data-driven approach can guide experimental efforts towards the most promising areas.

De Novo Design of Molecules: AI can be used to design novel molecules with desired properties, using this compound as a starting building block. This is particularly relevant for the discovery of new drugs and functional materials.

Spectroscopic Analysis: Machine learning can aid in the interpretation of complex spectroscopic data (e.g., NMR, mass spectrometry), facilitating the characterization of new compounds derived from this compound.

The development of robust and accurate predictive models will rely on the availability of high-quality, standardized experimental data. Therefore, future research will also need to focus on automated high-throughput experimentation to generate the necessary data to train these AI and ML systems effectively.

Comprehensive Environmental Impact Assessment and Remediation Strategies

As with all fluorinated compounds, understanding the environmental fate and potential impact of this compound and its derivatives is crucial. This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their environmental persistence.

Future research in this area will need to address the following:

Biodegradation Pathways: Investigating the potential for microorganisms to degrade this compound. While highly fluorinated compounds are generally resistant to natural degradation, research into enzymatic C-F bond cleavage and the metabolism of other functional groups is ongoing.

Toxicity and Bioaccumulation: Conducting thorough toxicological studies to assess the potential risks to ecosystems and human health. Understanding how chain length and functional groups affect the bioaccumulation potential is a key area of investigation.

Atmospheric Chemistry: Studying the atmospheric fate of volatile compounds like this compound, including its potential contribution to greenhouse gases or the formation of other persistent secondary pollutants.

Remediation Technologies: Developing effective methods for removing this compound and related compounds from contaminated water and soil. This could include advanced oxidation processes, photocatalytic degradation, or novel adsorbent materials.

A proactive approach to understanding and mitigating the environmental impact will be essential for the responsible and sustainable use of this compound in future applications.

Discovery of Multifunctional Materials and High-Value Bioactive Molecules

This compound is a valuable building block for the synthesis of more complex molecules with tailored properties. Future research will continue to explore its use in creating novel materials and biologically active compounds.

Promising avenues of research include:

Fluoropolymers: Utilizing this compound in the synthesis of advanced polymers. The incorporation of the pentafluoroethyl group can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. mdpi.com It can serve as a precursor to monomers like pentafluorophenyl acrylates and methacrylates, which are used to create reactive polymer platforms for developing multifunctional materials. nih.govrsc.orgresearchgate.net

Pharmaceuticals and Agrochemicals: Employing this compound as a key intermediate in the synthesis of new drugs and crop protection agents. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs). nih.govbeilstein-journals.orgnih.gov

Liquid Crystals and Organic Electronics: The strong dipole moment and unique electronic properties of the pentafluoroethyl group make it an attractive component for the design of new liquid crystals, organic light-emitting diodes (OLEDs), and other electronic materials.

Bioactive Probes and Labels: Developing fluorinated molecules for use in biomedical imaging and as probes for studying biological processes. The fluorine-19 nucleus is an excellent handle for NMR spectroscopy and imaging.

The ability to precisely introduce the C2F5 group into a wide range of molecular scaffolds through reactions of this compound will continue to be a powerful tool for chemists in academia and industry, driving the discovery of new molecules with enhanced performance and function.

Q & A

Basic: What are the established synthetic pathways for pentafluoropropionaldehyde, and how can their efficiency be validated experimentally?

Answer:
this compound (CF₃CF₂CHO) is typically synthesized via:

Fluorination of propionaldehyde derivatives using SF₄ or HF-based reagents.

Oxidation of pentafluoropropanol with oxidizing agents like pyridinium chlorochromate (PCC).

Validation Methodology:

  • Purity Assessment: Use gas chromatography (GC) with flame ionization detection (FID) to quantify unreacted precursors .
  • Structural Confirmation: Employ nuclear magnetic resonance (¹⁹F NMR) to verify fluorinated groups and infrared spectroscopy (IR) to identify carbonyl stretching vibrations (~1700 cm⁻¹) .
  • Yield Optimization: Apply response surface methodology (RSM) to evaluate reaction parameters (temperature, catalyst loading) .

Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying environmental conditions?

Answer:
Contradictions often arise from differences in experimental design (e.g., humidity control, solvent polarity). A systematic approach includes:

Controlled Replication: Reproduce studies under standardized conditions (e.g., ASTM guidelines for fluorinated compounds) .

Multivariate Analysis: Use ANOVA to isolate variables (temperature, pH) affecting stability .

Cross-Validation: Compare results with computational models (e.g., DFT calculations for hydrolysis pathways) .

Example Workflow:

  • Hypothesis: Stability is pH-dependent due to hydrate formation.
  • Test: Conduct accelerated aging experiments at pH 2–12, monitoring degradation via LC-MS.
  • Analysis: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess experimental validity .

Basic: What analytical techniques are most effective for characterizing this compound's reactivity in solution?

Answer:

TechniqueApplicationKey ParametersReference
GC-MS Volatility and decomposition productsColumn: DB-5MS; Carrier: He
¹H/¹⁹F NMR Solvent interactionsDeuterated solvents (CDCl₃)
UV-Vis Hydrate formation kineticsλ = 240–300 nm

Methodological Note: Calibrate instruments using certified reference materials (CRMs) and report detection limits to ensure reproducibility .

Advanced: How can computational modeling address gaps in experimental data for this compound’s environmental fate?

Answer:

Molecular Dynamics (MD): Simulate interfacial behavior in water/air systems to predict volatility .

Quantitative Structure-Activity Relationship (QSAR): Estimate biodegradation half-lives using fragment-based descriptors .

Uncertainty Quantification: Apply Monte Carlo simulations to assess model robustness against sparse experimental data .

Case Study:

  • Research Question: Does fluorination increase persistence in soil compared to non-fluorinated aldehydes?
  • Design: Combine laboratory microcosm studies with QSAR predictions to validate model accuracy .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Hazards: Irritant (H315, H319), acute toxicity (H302) .
  • Mitigation:
    • Use fume hoods with HEPA filtration.
    • Conduct toxicity screenings using in vitro assays (e.g., Ames test for mutagenicity) .
    • Follow OSHA guidelines for fluorocarbon handling .

Advanced: What methodological frameworks are suitable for designing studies on this compound’s neurotoxicological effects?

Answer:

PICO Framework:

  • Population: In vitro neuronal cell lines (e.g., SH-SY5Y).
  • Intervention: Dose-dependent exposure (0.1–10 μM).
  • Comparison: Non-fluorinated aldehydes (e.g., propanal).
  • Outcome: Apoptosis markers (caspase-3 activation) .

Experimental Design:

  • Blinding: Use automated plate readers to reduce observer bias.
  • Controls: Include solvent-only and positive controls (e.g., hydrogen peroxide) .

Key Properties of this compound

PropertyValueReference
Molecular FormulaCF₃CF₂CH(OH)₂·xH₂O (hydrate)
Molecular Weight166.05 (anhydrous)
Melting Point50–54°C
HazardsH302, H315, H319, H335

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentafluoropropionaldehyde
Reactant of Route 2
Pentafluoropropionaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.